REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][C:6]1[C:10]([CH3:11])=[CH:9][NH:8][CH:7]=1)([OH:3])=[O:2].CO.[CH3:14]C1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[OH-].[K+]>C(OCC)C.C(O)C.O>[CH3:14][O:2][C:1]([CH2:4][CH2:5][C:6]1[C:10]([CH3:11])=[CH:9][NH:8][CH:7]=1)=[O:3] |f:3.4|
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Name
|
|
Quantity
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123 g
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Type
|
reactant
|
Smiles
|
C(=O)(O)CCC1=CNC=C1C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
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Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The 3 L flask was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring
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Type
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TEMPERATURE
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Details
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heated in a water bath
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Type
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DISTILLATION
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Details
|
the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hrs
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Duration
|
2.5 h
|
Type
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ADDITION
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Details
|
Ethyl ether (200 mL) was added to the 3 L flask
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Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
STIRRING
|
Details
|
The receiver flask was stirred for another 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
10 mL of acetic acid was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with 500 mL of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to leave a dark fluid residue
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCC1=CNC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 80.6% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |